molecular formula C18H16FNO5S2 B2944481 Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-82-7

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2944481
CAS No.: 932303-82-7
M. Wt: 409.45
InChI Key: MFQUENRXDBUNQJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a sulfamoyl group, a fluorine atom, and a methyl ester.

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-3-25-12-9-7-11(8-10-12)20-27(22,23)17-15-13(19)5-4-6-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQUENRXDBUNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzothiophene-2-carboxylic acid, followed by sulfonation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in three key regions:

Ester Group : Methyl vs. ethyl esters.

Benzothiophene Substitution : Position of fluorine (e.g., 4-fluoro vs. unsubstituted).

Sulfamoyl Aromatic Group : Substituents on the phenyl ring (e.g., 4-ethoxy vs. 4-methyl or 3-fluoro-4-methyl).

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (Target Compound) Not Provided C₁₈H₁₇FNO₄S₂ ~393.4* 4-fluoro (benzothiophene), 4-ethoxyphenyl (sulfamoyl), methyl ester Inferred
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 932520-41-7 C₁₈H₁₆FNO₄S₂ 393.4 Unsubstituted benzothiophene, 3-fluoro-4-methylphenyl (sulfamoyl), ethyl ester
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 900012-69-3 C₁₈H₁₆FNO₄S₂ 393.5 4-fluoro (benzothiophene), 3-methylphenyl (sulfamoyl), ethyl ester
Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 899977-35-6 C₁₇H₁₅NO₄S₂ 361.4 Unsubstituted benzothiophene, 4-methylphenyl (sulfamoyl), methyl ester

*Molecular weight inferred from structural similarity to .

Key Differences and Implications

Ester Group :

  • Methyl esters (target compound and ) typically exhibit higher metabolic stability compared to ethyl esters (), as methyl groups are less prone to enzymatic hydrolysis. This could enhance bioavailability in pharmaceutical applications.

Fluorine Substitution :

  • The 4-fluoro group on the benzothiophene (target compound and ) increases electronegativity and may improve binding affinity to biological targets (e.g., enzymes or receptors) through polar interactions.

Electron-withdrawing groups (e.g., 3-fluoro in ) may reduce the electron density of the sulfamoyl group, affecting its hydrogen-bonding capacity.

Biological Activity

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound features a benzothiophene core with a sulfamoyl group and an ethoxyphenyl moiety. The presence of a fluorine atom enhances its biological activity by potentially increasing lipophilicity and modifying interaction with biological targets.

Biological Activities

1. Antitumor Activity
Research indicates that benzothiophene derivatives exhibit significant antitumor properties. A study on similar compounds demonstrated IC50 values against various cancer cell lines, suggesting that modifications in the benzothiophene structure can enhance cytotoxic effects. For example, compounds with sulfamoyl groups have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

2. Enzyme Inhibition
Benzothiophene derivatives have been evaluated for their ability to inhibit cholinesterases (ChE), which are crucial for neurotransmitter regulation. In a study involving synthesized phenylbenzothiophene derivatives, compounds demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 20.8 to 121.7 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

3. Anti-inflammatory Effects
Benzothiophenes have been reported to exhibit anti-inflammatory properties. Compounds similar to this compound may act through the modulation of inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

4. Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Benzothiophene derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, indicating their potential as antibiotic agents .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzymatic Interactions: The sulfamoyl group may facilitate binding to active sites of enzymes such as ChE, leading to inhibition and modulation of enzyme activity.
  • Receptor Modulation: The compound may interact with various receptors involved in inflammatory responses or cancer progression, altering cellular signaling pathways.

Table 1: Biological Activities of Related Benzothiophene Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition20.8
Compound BBChE Inhibition121.7
Compound CAntitumor ActivityVaries
Compound DAntimicrobial≥128

Case Studies

Case Study 1: Inhibition of Cholinesterases
In a comparative study, several benzothiophene derivatives were synthesized and tested for their inhibitory effects on AChE and BChE. Compounds exhibiting strong inhibitory activity were further evaluated for cytotoxicity on SH-SY5Y neuroblastoma cells, demonstrating no significant cytotoxic effects at concentrations that inhibited enzyme activity .

Case Study 2: Antitumor Efficacy
A series of benzothiophene derivatives were tested against various cancer cell lines, revealing that modifications at specific positions significantly enhanced their antitumor efficacy. The structural diversity allowed for tailored interactions with cancer cell targets, leading to improved therapeutic profiles .

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